N-allyl-2-[(4-chlorobenzyl)sulfanyl]-6-{[(4-chlorophenyl)sulfanyl]methyl}-4-pyrimidinamine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H19Cl2N3S2. It contains various functional groups including an allyl group, a pyrimidine ring, and sulfanyl groups attached to chlorobenzyl and chlorophenyl rings. For a detailed structural analysis, it would be beneficial to refer to a crystallographic study or use computational chemistry software.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the retrieved data. Typically, the reactivity of a compound like this would depend on the conditions and the reactants present. The sulfanyl groups and the pyrimidine ring could potentially be sites of reactivity .Scientific Research Applications
Synthetic Organic Chemistry and Catalysis
Double Bond Migration in N-allylic Systems
The catalysis of isomerization of N-allyl compounds to their corresponding N-(1-propenyl) derivatives by transition metal complexes highlights a significant application in synthetic organic chemistry. This process facilitates the selective synthesis of enamines, enamides, and azadienes, among other compounds. The coordination of nitrogen atoms to metal atoms plays a crucial role in determining the stereochemistry of double bond migration, influencing the synthesis of N-(1-propenyl) compounds through deallylation via isomerization (Krompiec et al., 2008).
Pharmaceutical Development
Development of Antithrombotic Drugs
The synthesis and development of antithrombotic drugs, such as clopidogrel, demonstrate the pharmaceutical relevance of compounds with similar chemical structures. These drugs, particularly the S-enantiomer of clopidogrel, exhibit potent antithrombotic and antiplatelet properties, emphasizing the importance of specific synthetic methodologies for pharmaceutical applications (Saeed et al., 2017).
Medicinal Chemistry and Drug Design
Sulfonamides and Their Biological Importance
Sulfonamide motifs, similar in functionality to the chemical structure , are prevalent in various therapeutic agents due to their diuretic, antihypertensive, anti-inflammatory, and anticancer activities. The development of new sulfonamide analogs with improved efficacy and reduced toxicity is a key area of research, highlighting the role of such compounds in addressing a wide range of diseases (Elgemeie et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-[(4-chlorophenyl)sulfanylmethyl]-N-prop-2-enylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3S2/c1-2-11-24-20-12-18(14-27-19-9-7-17(23)8-10-19)25-21(26-20)28-13-15-3-5-16(22)6-4-15/h2-10,12H,1,11,13-14H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJQTQAYKKOLID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115315 | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-6-[[(4-chlorophenyl)thio]methyl]-N-2-propen-1-yl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201115315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478261-61-9 | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-6-[[(4-chlorophenyl)thio]methyl]-N-2-propen-1-yl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478261-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-6-[[(4-chlorophenyl)thio]methyl]-N-2-propen-1-yl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201115315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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